molecular formula C13H16N2O B1600556 4-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile CAS No. 887593-88-6

4-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile

Cat. No.: B1600556
CAS No.: 887593-88-6
M. Wt: 216.28 g/mol
InChI Key: NYAOZPISCGYEAV-UHFFFAOYSA-N
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Description

4-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with a cyano group (-CN) and a piperidine ring substituted with a hydroxyl group (-OH)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile typically involves the reaction of 4-hydroxypiperidine with 4-bromobenzonitrile in the presence of a suitable base, such as potassium carbonate (K2CO3), and a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-hydroxypiperidine attacks the bromine atom on 4-bromobenzonitrile, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The hydroxyl group on the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Various alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: 4-((4-Hydroxypiperidin-1-yl)methyl)benzoic acid.

  • Reduction: 4-((4-Hydroxypiperidin-1-yl)methyl)benzylamine.

  • Substitution: Various derivatives depending on the substituent used.

Scientific Research Applications

4-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile has several applications in scientific research:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for neurological or cardiovascular conditions.

  • Industry: It can be utilized in the development of new materials or as a building block in organic synthesis.

Mechanism of Action

The mechanism by which 4-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile exerts its effects depends on its molecular targets and pathways involved. For example, if used as a ligand, it may bind to specific receptors or enzymes, modulating their activity. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 4-(4-Hydroxypiperidin-1-yl)benzaldehyde

  • (4-Hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanethione

Uniqueness: 4-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile is unique due to its cyano group, which imparts different chemical properties compared to similar compounds that may have aldehyde or thione groups

Properties

IUPAC Name

4-[(4-hydroxypiperidin-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-9-11-1-3-12(4-2-11)10-15-7-5-13(16)6-8-15/h1-4,13,16H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAOZPISCGYEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456617
Record name 4-[(4-Hydroxypiperidin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887593-88-6
Record name 4-[(4-Hydroxypiperidin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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